5-Aminonaphthalene-2,3-dicarbonitrile
Description
5-Aminonaphthalene-2,3-dicarbonitrile (CAS: 37622-98-3, InChIKey: PHEJEDUMGUKQBK-UHFFFAOYSA-N) is a naphthalene-based derivative featuring amino and cyano substituents at the 5th and 2,3-positions, respectively . This compound serves as a versatile precursor in organic synthesis, particularly for constructing heterocyclic systems such as triazepines and naphtho-fused derivatives . Its reactivity is attributed to the electron-withdrawing cyano groups and the nucleophilic amino group, enabling diverse transformations under mild conditions.
Properties
CAS No. |
37622-98-3 |
|---|---|
Molecular Formula |
C12H7N3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
5-aminonaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H7N3/c13-6-9-4-8-2-1-3-12(15)11(8)5-10(9)7-14/h1-5H,15H2 |
InChI Key |
PHEJEDUMGUKQBK-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=C(C=C2C(=C1)N)C#N)C#N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)N)C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
1,4-Dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile
- Structure: Contains two ketone groups at the 1,4-positions, unlike the amino group in 5-aminonaphthalene-2,3-dicarbonitrile.
- Reactivity : Reacts with amidrazones to form 1,2,4-triazepines in high yields (66–80%) under mild conditions .
- Applications : Used in synthesizing bioactive heterocycles but lacks direct biological activity data.
5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile
6,7-Disubstituted Naphthalene-2,3-dicarbonitriles
- Structure : Bulky substituents at 6,7-positions (e.g., alkyl, aryl) to prevent π-π stacking.
- Applications: Investigated for dual-state emission (DSE) in materials science, though this compound derivatives remain unexplored for this purpose .
Pyrazine Dicarbonitrile Derivatives
5-Chloro-6-methylpyrazine-2,3-dicarbonitrile
3-Benzylaminopyrazine-2,5-dicarbonitrile
5-(4-Allyl-2-methoxyphenoxy)pyrazine-2,3-dicarbonitrile
- Structure: Eugenol-derived substituent for DNA interaction studies.
- Applications : Used in synthesizing metalloazaphthalocyanines for photodynamic therapy .
Biphenyl and Indole-Fused Dicarbonitriles
Compounds like 3-Amino-5-(1-vinylindol-2-yl)-biphenyl-2,4-dicarbonitrile feature extended π-systems and exhibit high synthetic yields (79–88%) . These derivatives are explored for optoelectronic applications but lack direct comparison with this compound in biological contexts.
Comparative Data Tables
Key Findings and Insights
Reactivity: this compound’s amino group enables nucleophilic substitutions, whereas ketone-containing analogs (e.g., 1,4-dioxonaphthalene derivatives) favor cycloaddition reactions .
Biological Potential: Pyrazine dicarbonitriles with amino/alkyl substituents show promise in antitubercular research, but naphthalene analogs are underexplored in this domain .
Synthesis Challenges : Electron-withdrawing groups (e.g., nitro) reduce yields in pyrazine derivatives, while crystallization methods significantly impact melting points .
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